Product packaging for 2-Cyclopropyl-4-pentyn-2-ol(Cat. No.:)

2-Cyclopropyl-4-pentyn-2-ol

Cat. No.: B11926508
M. Wt: 124.18 g/mol
InChI Key: ACLUVCXYRQYQHX-UHFFFAOYSA-N
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Description

Significance of Architectures Featuring Cyclopropyl (B3062369), Alkyne, and Tertiary Alcohol Moieties in Contemporary Organic Synthesis

The strategic combination of a cyclopropyl group, an alkyne, and a tertiary alcohol within a single molecule, as seen in 2-cyclopropyl-4-pentyn-2-ol, offers a rich platform for synthetic innovation. Each of these moieties contributes unique reactivity and structural characteristics that are highly valued in modern organic chemistry.

The cyclopropyl group is a recurring motif in numerous biologically active molecules and is prized for its ability to influence metabolic stability and binding affinity. wnmc.edu.cnorgsyn.org Its inherent ring strain makes it a versatile synthetic handle, susceptible to a variety of ring-opening reactions that can lead to more complex molecular scaffolds. acs.org The incorporation of a cyclopropyl fragment can introduce conformational constraints and alter the electronic properties of a molecule, making it a valuable tool in drug design. wnmc.edu.cn

Alkynes are fundamental building blocks in organic synthesis, offering a linear geometry and the ability to undergo a vast array of transformations. acs.org They can be readily converted into other functional groups, such as alkenes with defined stereochemistry (either E or Z), ketones, and are key partners in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. google.com The internal alkyne in this compound provides a latent site for further molecular elaboration.

Tertiary alcohols possess a unique steric and electronic environment that distinguishes their reactivity from primary and secondary alcohols. nih.gov While they are resistant to oxidation, they can be transformed into a variety of other functional groups through substitution or elimination reactions. nih.gov The tertiary alcohol in the target molecule also serves as a key indicator for a powerful retrosynthetic disconnection, as will be discussed below.

The convergence of these three functional groups in this compound creates a molecule with significant potential as a versatile intermediate in the synthesis of complex target structures. The interplay of the strained cyclopropyl ring, the reactive alkyne, and the sterically hindered tertiary alcohol presents both synthetic challenges and opportunities for the development of novel methodologies.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves mentally deconstructing a target molecule into simpler, commercially available starting materials.

Strategic Disconnections and Functional Group Interconversions

The most logical retrosynthetic disconnection for this compound targets the carbon-carbon bond formed between the cyclopropyl-bearing carbon and the alkyne-bearing carbon of the tertiary alcohol. This disconnection is guided by the recognition that tertiary alcohols can be readily synthesized through the addition of an organometallic nucleophile to a ketone. youtube.com

This leads to the following primary disconnection:

Figure 1: Primary Retrosynthetic Disconnection of this compound

Retrosynthetic analysis of this compound

This disconnection simplifies the target molecule into two key synthons: a cyclopropyl methyl ketone electrophile and a propargyl anion nucleophile. This approach is highly strategic as it breaks a key C-C bond and simplifies the molecule into two smaller, more manageable fragments.

A functional group interconversion (FGI) is not strictly necessary in this primary disconnection, as the functionality of the target molecule directly points to the key bond formation.

Identification of Key Synthetic Precursors and Building Blocks

The synthons identified in the retrosynthetic analysis translate into readily available or easily synthesizable chemical precursors.

The cyclopropyl methyl ketone is a known compound and can be prepared through various methods, including the cyclization of 5-chloro-2-pentanone. orgsyn.org

The propargyl anion is generated in situ from a suitable terminal alkyne. In this case, propyne (B1212725) would be the ideal starting material. The terminal proton of propyne is sufficiently acidic to be removed by a strong base, such as an organolithium reagent or sodium amide, to generate the corresponding lithium or sodium acetylide. masterorganicchemistry.com This acetylide then acts as the nucleophile in the addition to the cyclopropyl methyl ketone.

The forward synthesis, therefore, involves the reaction of a metal acetylide of propyne with cyclopropyl methyl ketone. This reaction is a classic example of a nucleophilic addition to a carbonyl group and is a robust and well-established method for the formation of tertiary propargyl alcohols. organic-chemistry.org

Table 1: Key Synthetic Precursors for this compound

Precursor NameMolecular FormulaRole in Synthesis
Cyclopropyl methyl ketoneC₅H₈OElectrophilic partner
PropyneC₃H₄Source of nucleophile

The reaction between the lithium acetylide of propyne and cyclopropyl methyl ketone is expected to proceed in good yield to afford the target molecule, this compound. masterorganicchemistry.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B11926508 2-Cyclopropyl-4-pentyn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-cyclopropylpent-4-yn-2-ol

InChI

InChI=1S/C8H12O/c1-3-6-8(2,9)7-4-5-7/h1,7,9H,4-6H2,2H3

InChI Key

ACLUVCXYRQYQHX-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1CC1)O

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 4 Pentyn 2 Ol and Analogous Systems

Alkynylation and Alkenylation Approaches to Tertiary Alcohol Formation

The most direct approach to the carbon skeleton of 2-Cyclopropyl-4-pentyn-2-ol is the addition of an alkyne nucleophile to a ketone. The development of catalytic and enantioselective versions of this transformation is a significant area of research, providing access to chiral propargylic alcohols which are versatile synthetic building blocks. nih.gov

The formation of a tertiary alcohol via alkynylation requires the addition of a metal acetylide to a ketone. While additions to aldehydes are common, the enantioselective alkynylation of less reactive ketones presents a greater challenge. nih.gov Significant progress has been made using various metal catalysts, with zinc and copper systems being particularly notable.

One of the first general catalytic methods for the alkynylation of ketones was developed using a dimethylzinc-mediated addition of terminal alkynes to unactivated ketones, catalyzed by a chiral salen ligand. nih.gov Another effective strategy involves the in situ generation of zinc acetylides from terminal alkynes using zinc(II) triflate (Zn(OTf)₂) and a base, such as Hünig's base. nih.gov The addition of a chiral ligand, like (+)-N-methylephedrine, can induce enantioselectivity in the subsequent addition to a carbonyl. nih.gov Copper-catalyzed systems have also been employed, where ligands such as C₁-symmetric sulfoximines can promote asymmetric additions with high enantiomeric excess (ee). mdpi.com

Table 1: Examples of Catalytic Enantioselective Alkynylation of Ketones
Catalyst SystemChiral LigandSubstrate ScopeReported PerformanceReference
DimethylzincJacobsen's Salen LigandVariety of unactivated ketones and terminal alkynesModerate to good yields and enantioselectivities nih.gov
Zn(OTf)₂ / Hünig's Base(+)-N-MethylephedrineAldehydes, ketones, iminesStoichiometric amounts of chiral mediator required for enantioselectivity nih.gov
Zn(OTf)₂Amino Alcohol 59α-KetoestersExcellent yields and enantioselectivities; not suitable for enolizeable ketones nih.gov
Copper(I)C₁-Symmetric SulfoximinesKetones (Mukaiyama-type aldol)High enantioselectivity (up to 99% ee) mdpi.com
(S)-BINOL-Ti Complex(S)-BINOLKetones (with phenylacetylene)Highly enantioselective deepdyve.com

To synthesize the specific target, this compound, the general alkynylation strategies must be applied to substrates containing a cyclopropyl (B3062369) group. This can be achieved in two primary ways:

Alkynylation of a Cyclopropyl Ketone: The reaction can be performed using cyclopropyl methyl ketone as the electrophile and a propargyl-derived nucleophile (e.g., lithium propargylide or propargylmagnesium bromide). To achieve enantioselectivity, a chiral catalyst system as described above would be necessary.

Addition of a Cyclopropyl-Containing Alkyne: Alternatively, a nucleophile derived from cyclopropylacetylene (B33242) can be added to acetone. A chiral BINOL-type zinc complex has been shown to be effective in the closely related synthesis of N-carbamoyl-protected propargylic amines from α-amido sulfones and cyclopropylacetylene, providing the products in good yields and enantioselectivities. researchgate.net This demonstrates the viability of using chiral zinc complexes to add cyclopropylacetylides asymmetrically.

Furthermore, research on the synthesis of substituted thiochromenes has shown that tertiary propargylic alcohols bearing a cyclopropyl substituent at the propargylic position can be readily prepared and used as synthetic intermediates. acs.org

Cyclopropanation and Ring-Closure Strategies

An alternative synthetic logic involves forming the cyclopropyl ring at a later stage of the synthesis, on a substrate that already contains the tertiary alcohol and alkyne functionalities or their precursors.

Modern cyclopropanation methods allow for high levels of stereocontrol. A powerful strategy involves the tandem enantioselective addition to a carbonyl compound followed by a diastereoselective, alkoxide-directed cyclopropanation. nih.govacs.org This approach typically begins with the enantioselective addition of an organozinc reagent to an unsaturated aldehyde or ketone, catalyzed by a chiral amino alcohol such as (-)-MIB. nih.gov This step generates a chiral allylic zinc alkoxide intermediate. This intermediate then directs an in situ cyclopropanation, for example using diiodomethane (B129776) (Simmons-Smith reaction), to afford the cyclopropyl alcohol with high diastereoselectivity and enantioselectivity. nih.govnih.govorganic-chemistry.org

For the synthesis of a precursor to this compound, one could envision the enantioselective addition of a methyl group (from diethylzinc) to an enynone, which would generate an allylic alkoxide. Subsequent directed cyclopropanation would form the desired cyclopropyl carbinol framework. The stereochemical outcome of the cyclopropanation is controlled by the chiral center established in the initial addition step. organic-chemistry.org These one-pot procedures can form multiple C-C bonds and stereocenters with excellent stereocontrol. nih.gov

Table 2: Tandem Asymmetric Addition/Cyclopropanation for Cyclopropyl Alcohol Synthesis
Initial ReactionCyclopropanation ReagentKey IntermediateProduct TypeReported SelectivityReference
Asymmetric alkylzinc addition to an enalDiiodomethaneAllylic zinc alkoxideanti-Cyclopropyl alcohol (via silyl (B83357) ether)89-99% ee, ≥10:1 dr nih.govacs.org
Asymmetric vinylzinc addition to an aldehydeDiiodomethane(Z)-Allylic zinc alkoxidesyn-cis-Disubstituted cyclopropyl alcohol88-97% ee, >19:1 dr nih.govacs.org
Hydroboration of enyne, transmetalation to zinc, and addition to aldehydeDiiodomethaneDienyl zinc alkoxidesyn-Vinylcyclopropyl alcohol76-93% ee, >19:1 dr nih.govacs.org
Asymmetric alkylzinc addition to an enalIodoform/Bromoform/ChloroformAllylic zinc alkoxideHalocyclopropyl alcohols89-99% ee, >20:1 dr nih.gov

Intramolecular reactions involving cyclopropanes often leverage the strain of the three-membered ring. While not always leading to the preservation of the cyclopropyl group, these methodologies highlight its unique reactivity. For instance, intramolecular Friedel-Crafts-type reactions can be initiated by activating a cyclopropyl group with a silylium (B1239981) ion, leading to the formation of complex tricyclic systems. rsc.org In these cascades, the cyclopropane (B1198618) acts as a three-carbon synthon that participates in a ring-closure event. rsc.org Other strategies involve the formal cycloadditions driven by the homolytic opening of strained rings, where a cyclopropyl radical cation can react with a tethered alkene. nih.gov Although these methods are more suited for complex polycyclic frameworks, they underscore the principle of using the cyclopropane's inherent reactivity to drive ring-forming processes.

Multi-Component and Cascade Reaction Sequences for Constructing the this compound Framework

To enhance synthetic efficiency, cascade (or tandem) and multi-component reactions (MCRs) are highly desirable as they allow for the construction of complex molecules in a single pot by forming multiple bonds sequentially. arkat-usa.orgresearchgate.netresearchgate.net

The tandem asymmetric addition/cyclopropanation reactions discussed previously are a prime example of a cascade process. nih.govorganic-chemistry.org These sequences, where an initial bond-forming event sets the stereochemistry for a subsequent intramolecular transformation, are powerful tools for building complex architectures like those found in functionalized cyclopropyl alcohols. organic-chemistry.org20.210.105

Methodological Advancements and Challenges in Synthesis of Complex Pentynol Derivatives

The synthesis of structurally complex pentynol derivatives, such as this compound, presents unique challenges that necessitate sophisticated synthetic strategies. The inherent reactivity of the alkyne and hydroxyl functional groups, coupled with the presence of strained ring systems like cyclopropane, demands precise control over reaction conditions to achieve desired outcomes. This section delves into the methodological advancements aimed at addressing these challenges, with a focus on chemoselectivity, regioselectivity, and the management of reactive intermediates.

Chemoselectivity and Regioselectivity Considerations in Convergent Synthesis

Convergent synthesis, a strategy that involves the assembly of a molecule from several independently prepared fragments, is often employed for complex targets. However, when multiple reactive sites are present, controlling chemo- and regioselectivity becomes paramount.

In the synthesis of cyclopropyl-substituted tertiary propargylic alcohols, a common convergent approach involves the addition of an organometallic acetylide to a cyclopropyl ketone. The chemoselectivity of this reaction is critical, as the organometallic reagent could potentially interact with both the ketone and the strained cyclopropyl ring. The choice of the organometallic reagent and reaction conditions is therefore crucial. For instance, the use of lithium acetylides or Grignard reagents is common, with the solvent and temperature being key parameters to control the selectivity of the addition to the carbonyl group over potential side reactions.

A significant challenge in the synthesis of these systems is the potential for rearrangement of the cyclopropyl group, especially under acidic or catalytic conditions. For example, the iron(III) chloride-catalyzed reaction of aromatic, cyclopropyl-substituted propargylic alcohols can lead to rearranged, conjugated ene-yne products as single isomers. researchgate.net This highlights a chemoselectivity issue where the desired substitution at the alcohol is competing with a rearrangement pathway. However, in the same study, cyclopropyl-substituted propargylic alcohols bearing a thienyl substituent yielded the corresponding ethers without rearrangement of the cyclopropyl unit, indicating that electronic effects of the substituents play a significant role in directing the reaction pathway. researchgate.net

Regioselectivity is a major consideration when functionalizing the alkyne moiety. For instance, hydrocupration of a terminal alkyne followed by reaction with an electrophile is a powerful method for creating substituted alkenes. The initial hydrocupration must proceed with high regioselectivity to form the desired alkenyl copper intermediate.

Recent advancements have demonstrated highly regioselective and stereospecific methods for the synthesis of related structures. For example, a robust and modular approach to acyclic tertiary propargylic boronic esters has been developed from readily available cyclopropenes. This method involves the stereospecific treatment of cyclopropyl boronic esters with a variety of terminal alkynes, yielding products with high diastereomeric ratios. nih.govacs.org The subsequent oxidation of these boronic esters provides the corresponding tertiary propargylic alcohols stereospecifically. acs.org

The following table illustrates the scope of a gold(I)-catalyzed reaction of 1-(1-alkynyl)cyclopropyl ketones, demonstrating the formation of furan (B31954) derivatives with varying substituents. While not a direct synthesis of this compound, it showcases the successful manipulation of cyclopropyl ketone precursors under catalytic conditions to achieve specific structural motifs.

EntryAlkyne Substituent (R)ProductYield (%)
1p-Me-C₆H₄3j72
2p-Cl-C₆H₄3k84
3p-MeO-C₆H₄3l78
4Alkenyl3m83
5Alkyl3n68
62-Thienyl3o75
Data sourced from a study on the gold(I)-catalyzed reaction of 1-(1-alkynyl)cyclopropyl ketones. wiley.com

Handling of Labile Intermediates and Optimization of Reaction Conditions

The synthesis of complex pentynol derivatives often proceeds through labile intermediates that require careful handling and optimized reaction conditions to prevent decomposition or undesired side reactions. The strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when adjacent to a carbocation or radical center.

One strategy to manage labile intermediates is through their in situ generation and immediate consumption in a subsequent reaction step. Tandem reactions, where multiple transformations occur in a single pot without isolation of intermediates, are particularly effective. acs.org For example, the asymmetric alkyl addition to α,β-unsaturated aldehydes can generate allylic zinc alkoxide intermediates, which can then undergo a directed diastereoselective cyclopropanation using in situ generated zinc carbenoids to furnish cyclopropyl alcohols with high stereoselectivity. acs.org This approach avoids the isolation of the potentially unstable allylic alkoxide.

The choice of catalyst and reaction conditions is critical in stabilizing intermediates or directing the reaction towards the desired product. In the synthesis of substituted indenes and furanones from propargylic alcohols, BF₃·Et₂O was found to be a superior catalyst, affording the product in high yield within a short reaction time at 0 °C. rsc.org Other Lewis acids like AlCl₃, CuOTf, and FeCl₃ resulted in diminished yields, highlighting the sensitivity of the reaction to the catalyst. rsc.org The proposed mechanism involves the formation of a transient allenyl carbocation, a highly reactive intermediate, which is stabilized by the Lewis acid. rsc.org

Optimization of reaction conditions is also crucial in Grignard reactions for the synthesis of tertiary propargylic alcohols. The solvent, temperature, and the nature of the Grignard reagent can influence the outcome. For instance, in the copper-catalyzed carbometallation of secondary terminal propargylic alcohols with Grignard reagents, the reaction is highly regioselective and completely anti-stereoselective. thieme-connect.com However, aryl Grignard reagents can lead to mixtures of linear and branched products even under optimized conditions. thieme-connect.com

The following table summarizes the optimization of reaction conditions for the iron-catalyzed borylation of a propargylic acetate (B1210297) to an allenylboronate, a related transformation that highlights the importance of catalyst, ligand, and solvent choice in controlling the reaction outcome and minimizing side products.

EntryCatalystLigand/AdditiveSolventTemperature (°C)Yield of Product 2a (%)
1Fe(acac)₃TMEDATHF2585
2Fe(acac)₃TMEDATHF5082
3Fe(acac)₃IMes·HClTHF2575
4Fe(acac)₃TMEDAToluene (B28343)2560
5Fe(acac)₃TMEDADME2588
6Fe(OAc)₂TMEDATHF2578
7FeBr₂TMEDATHF2580
Data adapted from a study on the iron-catalyzed borylation of propargylic acetates. nih.gov

In another example, the synthesis of cyclopropane-fused γ-lactams through palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes required careful screening of chiral ligands and solvents to achieve good yields and enantioselectivities. rsc.org The use of a specific phosphoramidite (B1245037) ligand in toluene at 100 °C was found to be optimal. rsc.org These examples underscore the necessity of meticulous optimization of reaction parameters to control the fate of reactive intermediates and achieve the desired complex molecular architecture.

Reactivity and Transformations of 2 Cyclopropyl 4 Pentyn 2 Ol and Its Derivatives

Chemical Transformations Involving the Alkyne Functionality

The terminal triple bond is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

While 2-cyclopropyl-4-pentyn-2-ol itself lacks a tethered alkene to undergo classic enyne cycloisomerization, its propargylic alcohol framework is a key motif in related metal-catalyzed annulations. Gold(I) and platinum(II) complexes are particularly effective at activating the alkyne, rendering it susceptible to intramolecular attack. tdx.cat In the presence of a suitable coupling partner, such as a furan (B31954) ring incorporated into the alcohol's substituent, gold(I) catalysts can trigger intramolecular cycloisomerization to yield complex cyclic ketones or nitrogen-containing tricyclic adducts. lookchem.com These transformations typically proceed under mild conditions and demonstrate how the alkyne can serve as an electrophilic partner after coordination to the metal.

Table 1: Examples of Metal-Catalyzed Cyclizations on Related Propargylic Systems

Catalyst Substrate Type Product Type Reference
Gold(I) Propargylic esters with furan rings Cyclic α,β-unsaturated aldehydes/ketones lookchem.com
Platinum(IV) N-propargylamino alcohols Complex bicyclic ethers researchgate.net
Gold(I) 1,6-Enynes with aryl group on alkyne Tricyclic compounds via [4+2] cycloaddition tdx.cat

The alkyne functionality can undergo both nucleophilic and electrophilic additions. The polarity of the carbon-magnesium bond in Grignard reagents makes them excellent carbon nucleophiles for addition reactions. thermofisher.com More broadly, the triple bond of this compound can be activated by transition metals like platinum, rendering it electrophilic and prone to attack by various nucleophiles. researchgate.net The addition of alcohols (hydroalkoxylation) or other protic nucleophiles across the C-C triple bond is a common transformation. researchgate.netresearchgate.net

Conversely, the alkyne can act as a nucleophile in reactions with strong electrophiles. In vinylogous Pummerer reactions, for instance, a related vinyl sulfoxide (B87167) can undergo nucleophilic addition at the β-position. acs.org The regiochemical outcome of these additions (i.e., which carbon of the alkyne is attacked) is influenced by steric and electronic factors, including the nature of the catalyst and the substituents.

Table 2: Addition Reactions Across Alkyne Functionality

Reaction Type Reagent/Catalyst Role of Alkyne Typical Outcome Reference
Nucleophilic Addition Grignard Reagents (R-MgX) Electrophile (in synthesis of precursor) Formation of tertiary alcohol thermofisher.com
Hydroalkoxylation Platinum(II) complexes Electrophile (after activation) Formation of enol ethers or ketals researchgate.netresearchgate.net
Pummerer Reaction Activated Sulfoxide Nucleophile (in vinylogous systems) β-functionalization acs.org

The alkyne group is an effective acceptor for radical species. Intermolecular cyclopropanation, for example, can be achieved with unactivated olefins through photocatalysis, which involves the radical addition of species like α-bromomalonates. acs.org A similar radical addition mechanism can be envisioned for the alkyne in this compound.

Furthermore, the generation of a radical at the α-position to the cyclopropyl (B3062369) group can lead to interesting cascade reactions. The formation of an α-cyclopropyl vinyl radical from a related propargylic precursor has been studied, showcasing the unique reactivity of such intermediates. lookchem.com The stereoselectivity of these radical additions is often governed by established principles, such as Guindon's model for radical allylations, where orbital hyperconjugation stabilizes the intermediate radical and directs the approach of the incoming species. nih.gov

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group is characterized by significant ring strain (approximately 27.5 kcal/mol), which is a driving force for a variety of ring-opening reactions.

The arrangement of a cyclopropyl group adjacent to a carbinol center, as seen in this compound, forms a cyclopropylcarbinyl system. These systems are known to undergo facile ring-opening upon formation of a carbocation, radical, or organometallic intermediate at the carbinol carbon.

Transition metals are particularly adept at mediating the ring-opening of cyclopropanes. Catalysts based on rhodium(I), palladium(0), or nickel(0) can engage the cyclopropyl group in several ways. One common pathway involves the oxidative addition of the metal into one of the strained C-C bonds of the cyclopropane (B1198618) ring. acs.orgacs.org In the context of vinyl cyclopropanes, Rh(I) catalysts can lead to the formation of a metallacyclopentene, which then undergoes a cyclopropylcarbinyl rearrangement to a larger metallacyclooctadiene before reductive elimination to yield a cycloheptadiene. acs.org

Another pathway involves the formation of a cyclopropylcarbinyl radical, which rapidly opens to form a homoallylic radical. beilstein-journals.org This process is a key step in photoredox-catalyzed [3+2] cycloadditions where the cyclopropane serves as a three-carbon synthon. nih.gov The regioselectivity of the ring-opening—that is, which C-C bond of the cyclopropane cleaves—is highly dependent on the substituents on the ring and the electronics of the system. acs.org For instance, in tandem Heck–cyclopropane ring-opening reactions, the cleavage typically occurs to form the more stable radical or organopalladium intermediate. acs.org

Table 3: Transition Metal-Catalyzed Ring-Opening of Cyclopropyl Systems

Catalyst System Substrate Type Intermediate Product Type Reference
Rh(I) Vinyl Cyclopropane Metallacyclopentene / Metallaoctadiene 1,4-Cycloheptadiene acs.org
Pd(0) / PIDA Alkenyl Cyclopropyl Diol Alkyl Palladium Species Ring-opened diene acs.org
Photoredox / Cobalt Mono-donor Cyclopropane Cyclopropylcarbinyl Radical Allylic N,O-acyl-acetal researchgate.net
Silver(I) Substituted Cyclopropanol Metal Homoenolate / Cyclopropoxide Isomerized Cyclopropanol acs.org

Strain-Release Ring-Opening Reactions of Cyclopropylcarbinyl Systems

Radical-Mediated Ring Opening and Regioselectivity

The unique structural arrangement of this compound, featuring a strained cyclopropyl ring adjacent to a radical-stabilizing tertiary carbinol center, makes it a prime substrate for radical-mediated transformations. The cyclopropylmethyl radical is a classic "radical clock," known to undergo extremely rapid ring-opening (with rate constants in the range of 10⁸ s⁻¹ at 25 °C). When a radical is generated at the tertiary carbon of this compound, this rearrangement is a dominant reaction pathway.

The process is typically initiated by the formation of a radical at the C2 position. This can be achieved through various methods, such as hydrogen atom abstraction from the hydroxyl group followed by subsequent transformations, or through reactions involving radical precursors derived from the alcohol. Once the cyclopropylmethyl-type radical is formed, it rapidly equilibrates with its ring-opened homoallylic radical isomer.

The regioselectivity of this ring-opening process is a critical consideration. The cleavage of the cyclopropane ring can theoretically occur at two distinct bonds:

Path A (Proximal Cleavage): Cleavage of the C1'-C2 bond (the bond directly attached to the carbinol carbon), leading to a primary alkyl radical.

Path B (Distal Cleavage): Cleavage of the C1'-C2' or C1'-C3' bond, leading to a more substituted and thermodynamically more stable secondary homoallylic radical.

Overwhelmingly, the reaction proceeds via Path B . The driving force is the formation of the more stable radical intermediate. The resulting homoallylic radical is stabilized by hyperconjugation and is less sterically hindered. This radical can then be trapped by a hydrogen atom donor (e.g., from a thiol or tributyltin hydride) or participate in subsequent intermolecular or intramolecular additions, typically yielding linear (E/Z)-alkene products. The stereochemistry of the resulting double bond (E vs. Z) is often dependent on the specific reaction conditions and the nature of the radical trapping agent.

The table below summarizes the expected outcome of a typical radical-mediated ring-opening reaction.

ParameterDescription
Substrate This compound
Initiation Generation of a radical at the C2 position (e.g., via Barton-McCombie deoxygenation intermediate).
Key Intermediate 2-Cyclopropyl-4-pentyn-2-yl radical
Ring-Opening Pathway Rapid cleavage of the distal cyclopropane C-C bond.
Major Product Class Homoallylic alcohols, specifically derivatives of 3-methyl-6-hepten-4-yn-3-ol.
Regiochemical Outcome Highly selective for the formation of the more stable, terminally unsaturated radical intermediate.
Acid-Catalyzed and Hydrolytic Cleavage Mechanisms

In the presence of protic or Lewis acids, this compound undergoes facile cleavage reactions driven by the relief of ring strain from the cyclopropyl group. The mechanism is initiated by the interaction of the acid with the tertiary hydroxyl group, which is the most basic site in the molecule.

The mechanistic sequence is as follows:

Protonation: The lone pair of the hydroxyl oxygen is protonated by an acid (e.g., H₂SO₄, HCl), converting the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).

Carbocation Formation: The protonated alcohol undergoes dehydration (loss of a water molecule) to generate a tertiary cyclopropylmethyl carbocation. This cation is highly reactive.

Rearrangement and Trapping: The cyclopropylmethyl cation does not exist as a static species but is in rapid equilibrium with other cationic isomers, primarily the cyclobutyl and homoallylic cations. This is a hallmark of the cyclopropylcarbinyl system. The final product distribution depends on which of these cationic intermediates is trapped by a nucleophile (such as water in the case of hydrolytic cleavage).

The potential products from this process include:

Homoallylic Alcohol: Trapping of the ring-opened homoallylic cation by water yields an unsaturated alcohol.

Cyclobutanol Derivative: Trapping of the rearranged cyclobutyl cation yields a cyclobutanol.

Diene: Subsequent elimination of a proton from one of the cationic intermediates can lead to the formation of a conjugated or non-conjugated diene.

The reaction conditions, such as acid concentration, temperature, and solvent, play a crucial role in dictating the ratio of these products. Stronger acids and higher temperatures tend to favor more extensive rearrangement and elimination pathways.

Cyclopropyl-Carbinyl Rearrangements and Related Skeletal Reorganizations

The cyclopropyl-carbinyl rearrangement is one of the most fundamental and synthetically useful transformations of this compound. This reaction class encompasses a broader range of skeletal reorganizations than simple hydrolytic cleavage and is often mediated by transition metals (e.g., Ag(I), Au(I), Pt(II)) or Lewis acids. These catalysts can activate either the alcohol or the alkyne, initiating distinct and complex reaction cascades.

When a cationic intermediate is formed at the C2 position, the molecule undergoes a characteristic cyclopropylcarbinyl–homoallyl rearrangement . The high degree of p-character in the C-C bonds of the cyclopropane ring allows for effective orbital overlap with the adjacent empty p-orbital of the carbocation, facilitating ring opening to form a stabilized homoallylic cation.

Furthermore, the alkyne moiety can actively participate in these rearrangements, acting as an internal π-nucleophile. This leads to more complex skeletal reorganizations, including cycloisomerization reactions. For instance, activation of the alkyne by a π-acidic metal like Au(I) can trigger an attack from the cyclopropane ring. This tandem ring-opening/cyclization sequence can generate diverse carbocyclic and heterocyclic scaffolds that would be difficult to access through other means. The specific outcome is highly dependent on the catalyst employed.

The table below outlines potential skeletal reorganizations based on the catalytic system.

Catalyst/ConditionPrimary Interaction SiteKey Rearrangement TypeTypical Product Skeleton
Brønsted Acid (e.g., H₂SO₄) Tertiary HydroxylCyclopropylcarbinyl-HomoallylAcyclic Homoallylic Alcohols/Dienes
Silver(I) Salts (e.g., AgNO₃) Alkyne (π-activation)Cyclopropyl Ring-Opening/AttackCyclopentene or Cyclohexene Derivatives
Gold(I)/Platinum(II) Alkyne (π-activation)Cycloisomerization/RearrangementBicyclic Ethers, Fused Ring Systems
Thermal (High Temp.) General Strain ReleaseVinylcyclopropane-like RearrangementCyclopentene Derivatives

Intermolecular and Intramolecular Interactions Between Functional Groups within this compound

Role of the Tertiary Hydroxyl Group in Directed Reactivity and Catalysis

Beyond its role as a reactive site for protonation or substitution, the tertiary hydroxyl group in this compound functions as a powerful internal directing group in catalysis. Its oxygen atom, with its available lone pairs, can act as a Lewis base, coordinating to a metal catalyst. This intramolecular coordination brings the catalytic center into close proximity with the other reactive functionalities of the molecule—the alkyne and the cyclopropane ring.

This directed-reactivity has profound consequences:

Enhanced Reaction Rates: By pre-organizing the substrate and catalyst in a reactive conformation, the entropic barrier to reaction is lowered, often leading to significant rate acceleration.

Control of Selectivity: The fixed spatial relationship between the directing hydroxyl group and the reactive site (e.g., the alkyne) ensures that the catalyst is delivered to a specific face or position. This can control the regioselectivity and stereoselectivity of subsequent transformations, such as hydrations, cyclizations, or additions.

A prime example is the metal-catalyzed cycloisomerization. In an undirected reaction, a metal catalyst might interact with the alkyne in multiple ways, leading to a mixture of products. However, with the hydroxyl group acting as an internal ligand, the catalyst is tethered. This can guide the nucleophilic attack of the hydroxyl group onto the metal-activated alkyne, leading selectively to the formation of a five-membered dihydrofuran ring system via a 5-endo-dig cyclization pathway. This outcome is a direct result of the intramolecular guidance provided by the hydroxyl group.

Cascade and Domino Reactions Triggered by Multiple Functionalities

The dense arrangement of three distinct functional groups—tertiary alcohol, cyclopropane, and terminal alkyne—makes this compound an ideal substrate for initiating cascade or domino reactions. In these processes, a single catalytic event triggers a series of consecutive, spontaneous intramolecular transformations without the need to isolate intermediates, rapidly building molecular complexity from a simple starting material.

A representative cascade can be initiated by a π-acidic catalyst, such as a gold(I) or platinum(II) complex. The sequence unfolds as follows:

Trigger: The metal catalyst coordinates to and activates the terminal alkyne, making it highly electrophilic.

First Transformation (Ring-Opening): The electron-rich cyclopropane ring, acting as an internal nucleophile, attacks the activated alkyne. This results in the cleavage of the strained three-membered ring and the concurrent formation of a new five- or six-membered carbocyclic ring containing a carbocationic intermediate.

Second Transformation (Cyclization/Termination): The proximate tertiary hydroxyl group, now perfectly positioned, acts as a second internal nucleophile. It attacks the newly formed carbocation, quenching it and forging a new ether linkage.

This sequence transforms the linear acyclic alcohol into a complex, bridged, or fused bicyclic ether in a single synthetic operation. The efficiency and elegance of such a cascade are entirely dependent on the precise spatial and electronic interplay of the molecule's functional groups.

The table below deconstructs a plausible cascade reaction.

StageDescriptionKey Structural Change
Initiation Coordination of a Lewis acid catalyst (e.g., AuCl) to the alkyne.Activation of the C≡C triple bond.
Step 1: Cyclization/Ring-Opening Intramolecular nucleophilic attack of the cyclopropane ring onto the activated alkyne.Formation of a new C-C bond; cleavage of the cyclopropane ring. A new carbocyclic ring is formed.
Step 2: Termination/Etherification Intramolecular nucleophilic attack of the tertiary hydroxyl group onto the carbocation intermediate generated in Step 1.Formation of a C-O bond, resulting in a bicyclic ether scaffold.
Overall Transformation Acyclic alcohol to a complex bicyclic ether.Two new rings and multiple stereocenters formed in one pot.

Computational and Theoretical Investigations of 2 Cyclopropyl 4 Pentyn 2 Ol and Its Derivatives

Electronic Structure and Bonding Analysis of Cyclopropyl-Alkyne-Alcohol Systems

The electronic structure of cyclopropyl-alkyne-alcohol systems is characterized by the interplay of the strained cyclopropane (B1198618) ring, the π-system of the alkyne, and the polar hydroxyl group. The carbon-carbon triple bond in alkynes involves sp hybridization, resulting in a linear geometry with two perpendicular π bonds. unacademy.com The cyclopropane ring, with its bent 'banana' bonds, possesses a degree of π-character, allowing for potential electronic conjugation with adjacent unsaturated systems.

Theoretical methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to understand the bonding and electronic distribution within these molecules. acs.orgresearchgate.net NBO analysis, for instance, can quantify the delocalization of electron density from the lone pairs of the hydroxyl oxygen into the σ* antibonding orbitals of adjacent bonds, a phenomenon known as hyperconjugation. rsc.orgrsc.org This interaction can influence the molecule's stability and reactivity. In systems containing aromatic rings, the hydroxyl group can donate electron density into the π system. osti.gov

The electronic properties can be further tuned by introducing different substituents. Electron-donating groups can increase the electron density of the π-system, while electron-withdrawing groups can decrease it, affecting the molecule's reactivity in various chemical transformations. scielo.org.mx

Conformational Landscapes and Intramolecular Hydrogen Bonding Involving Pi-Systems and Cyclopropane Rings

The three-dimensional structure and conformational flexibility of 2-cyclopropyl-4-pentyn-2-ol are crucial determinants of its physical and chemical properties. Computational methods are instrumental in mapping the potential energy surface (PES) to identify stable conformers and the energy barriers between them. nih.gov

A key feature in the conformational analysis of these systems is the potential for intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, interacting with the π-electrons of the alkyne (OH···π interaction) or potentially with the pseudo-π system of the cyclopropane ring. scielo.org.mxresearchgate.net Such interactions can significantly stabilize certain conformations. researchgate.netmdpi.com Theoretical calculations can predict the geometry and strength of these hydrogen bonds. sapub.org For example, in 2-cyclopenten-1-ol, conformers with intramolecular π-type hydrogen bonding are calculated to be lower in energy by about 0.8 kcal/mol. nih.gov The distance between the hydroxyl hydrogen and the center of the C≡C triple bond is a key parameter in assessing the strength of this interaction. nih.gov

The presence of substituents can influence the conformational preferences. For instance, alkyl groups can affect the strength of intramolecular hydrogen bonding through electronic and steric effects. rsc.org Computational studies can systematically evaluate these effects by comparing the relative energies of different conformers. sapub.org

Mechanistic Pathway Elucidation of Key Synthetic Transformations and Rearrangements

Characterization of Transition States and Reactive Intermediates

Theoretical calculations can model the structures and energies of high-energy species like transition states and reactive intermediates, which are often difficult to observe experimentally. For instance, in acid-catalyzed rearrangements, carbocation intermediates are frequently formed. msu.edu Computational studies can determine the relative stabilities of different possible carbocations, such as primary, secondary, and tertiary carbocations, and predict rearrangement pathways like 1,2-hydride or alkyl shifts. msu.edu

In reactions involving cyclopropane ring-opening, the mechanism can proceed through radical or ionic intermediates. acs.orgpitt.edu DFT calculations can help elucidate the preferred pathway by comparing the activation energies for different mechanistic possibilities. acs.org The calculations can also characterize the geometry of the transition states, providing insights into the stereochemical outcome of the reaction. researchgate.net For example, in the Simmons-Smith cyclopropanation, the reaction proceeds through a carbenoid intermediate. nih.govscribd.com

Rationalization of Regio-, Chemo-, and Stereoselectivity through Energy Landscape Analysis

Many reactions involving multifunctional molecules like this compound can potentially yield multiple products. Computational analysis of the reaction's energy landscape can explain and predict the observed selectivity.

Regioselectivity : By comparing the activation energies for reactions at different sites of the molecule, the preferred reaction pathway can be determined. For example, in nucleophilic aromatic substitution reactions of dichloropyrimidines, the regioselectivity can be rationalized by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution. wuxiapptec.com Similarly, in the addition of nucleophiles to unsymmetrical alkynes, the regioselectivity can be controlled by electronic factors. rsc.org

Chemoselectivity : When a molecule has multiple reactive functional groups, computational methods can predict which group will react preferentially. For example, in a molecule containing both an alkyne and an alkene, the chemoselectivity of a reaction can be assessed by calculating the activation barriers for reaction at each functional group.

Stereoselectivity : The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. Computational modeling can accurately predict which stereoisomer will be formed preferentially. acs.org For instance, in the cyclopropanation of allylic alcohols, the diastereoselectivity can be directed by the hydroxyl group. nih.gov

Computational Prediction of Reactivity, Stability, and Spectroscopic Features of Novel Derivatives

Computational chemistry is a powerful tool for the in silico design of new molecules and the prediction of their properties before they are synthesized in the lab.

For novel derivatives of this compound, quantum chemical calculations can predict a range of properties:

Reactivity : Molecular orbital energies, such as HOMO (Highest Occupied Molecular Orbital) and LUMO, are valuable indicators of a molecule's reactivity. researchgate.net A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Reactivity descriptors derived from conceptual DFT can also be used to predict the most likely sites for electrophilic or nucleophilic attack.

Stability : The relative stability of different isomers or derivatives can be assessed by comparing their calculated heats of formation or Gibbs free energies. sapub.org This information is crucial for designing synthetic routes and predicting the thermodynamic outcome of reactions.

Spectroscopic Features : Computational methods can predict various spectroscopic properties, including:

NMR Spectroscopy : Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the structure of a molecule. mdpi.com

Infrared (IR) Spectroscopy : Vibrational frequencies and intensities can be computed to help assign experimental IR spectra. nih.gov This is particularly useful for identifying characteristic functional groups and studying intramolecular interactions like hydrogen bonding. nih.govoup.com

UV-Vis Spectroscopy : Electronic transitions can be calculated to predict the absorption wavelengths in UV-Vis spectra. acs.org

Below is a table summarizing the types of computational predictions that can be made for derivatives of this compound.

Property PredictedComputational MethodInformation Gained
Reactivity HOMO/LUMO analysis, Conceptual DFTIdentification of reactive sites, prediction of reaction susceptibility.
Stability Calculation of heats of formation, Gibbs free energiesComparison of isomeric stability, prediction of thermodynamic products.
NMR Spectra GIAO, PBE0, etc.Prediction of ¹H and ¹³C chemical shifts and coupling constants for structural elucidation.
IR Spectra DFT frequency calculationsPrediction of vibrational frequencies and intensities to aid in spectral assignment and identify functional groups.
UV-Vis Spectra TD-DFTPrediction of electronic absorption wavelengths.

By leveraging these computational tools, chemists can accelerate the discovery and development of new molecules with desired properties, saving significant time and resources in the laboratory.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 2-Cyclopropyl-4-pentyn-2-ol. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while advanced NMR experiments can elucidate stereochemistry and molecular dynamics. uobasrah.edu.iqunizg.hr

Structural Verification: A standard NMR analysis would confirm the presence of all key structural motifs. The ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) protons, which typically appear in the shielded, high-field region of the spectrum. Other characteristic signals include a singlet for the methyl group, a broad singlet for the hydroxyl proton, a triplet for the acetylenic proton, and a doublet for the methylene (B1212753) protons adjacent to the alkyne. The cylindrical electron cloud of the alkyne group creates a unique magnetic environment that influences the chemical shift of the terminal proton. libretexts.org

Stereochemical Assignment: For chiral molecules like this compound, NMR is crucial for determining the relative stereochemistry, especially in diastereomeric products. The analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) interactions can establish the spatial relationships between substituents. researchgate.net In studies of related cyclopropane (B1198618) systems, NMR spectral data, including coupling patterns, have been used to assign the relative stereochemistry of the cyclopropane ring and adjacent asymmetric centers. marquette.edu

Dynamic Studies: Dynamic NMR (DNMR) spectroscopy can be employed to study conformational dynamics, such as the rotation around single bonds. In related cyclopropylcarbinyl systems, variable temperature NMR experiments have been used to measure the energy barriers for the interconversion between different conformers. cdnsciencepub.com Such studies provide insight into the conformational preferences and rotational barriers of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
Methyl (CH₃)~1.3 (s)~28-32Singlet in ¹H NMR.
Cyclopropyl (CH)~0.8-1.2 (m)~15-20Complex multiplet for the methine proton.
Cyclopropyl (CH₂)~0.2-0.6 (m)~2-8Complex multiplets for the methylene protons.
Methylene (CH₂)~2.4 (d)~35-40Doublet due to coupling with the acetylenic proton.
Acetylenic (CH)~2.0 (t)~70-75 (C≡C H)Triplet due to coupling with the methylene protons.
Quaternary CarbonN/A~65-70 (C -OH)No attached proton.
Acetylenic CarbonN/A~80-85 (C≡C H)No attached proton.
Hydroxyl (OH)Variable, broadN/AChemical shift is concentration and solvent dependent.

Mass Spectrometry Techniques for Reaction Monitoring, Isomer Differentiation, and Complex Product Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and to probe its structure through fragmentation analysis. microtrac.com

Reaction Monitoring: In a synthetic context, MS can be coupled with a chromatographic system (e.g., GC-MS or LC-MS) to monitor the progress of the reaction that produces this compound. This allows for the real-time tracking of the consumption of starting materials and the formation of the desired product and any byproducts, enabling optimization of reaction conditions.

Isomer Differentiation: Differentiating between isomers is a significant analytical challenge where MS proves invaluable. lcms.cz While standard MS may produce similar spectra for isomers, advanced techniques can provide distinction.

Energy-Resolved Mass Spectrometry (ERMS): By varying the collision energy in tandem MS (MS/MS) experiments, different fragmentation patterns can be induced for isomers. researchgate.net

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Isomers often have different three-dimensional shapes, resulting in different drift times, which allows for their separation and differentiation. researchgate.net

Complex Product Characterization: The fragmentation pattern in the mass spectrum provides structural clues. For an alcohol like this compound, characteristic fragmentation pathways include the loss of a water molecule (dehydration) and alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. pressbooks.pub

Table 2: Expected Mass Spectrometry Fragmentation for this compound (C₈H₁₂O, MW: 124.18)

m/z Value Possible Fragment Fragmentation Pathway
124[M]⁺Molecular Ion
109[M - CH₃]⁺Alpha-cleavage (loss of methyl radical)
106[M - H₂O]⁺Dehydration
83[M - C₃H₅]⁺Alpha-cleavage (loss of cyclopropyl radical)
59[C₃H₇O]⁺Alpha-cleavage (formation of acetone-like cation)

Vibrational and Electronic Spectroscopy for Conformational Studies and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in this compound and can be used to study its conformational properties. koreascience.kr

Functional Group Analysis: The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

C-H Stretch (Alkyne): A sharp, narrow band around 3300 cm⁻¹ corresponds to the stretching of the C-H bond of the terminal alkyne. libretexts.org

C≡C Stretch (Alkyne): A weak to medium intensity absorption between 2100-2260 cm⁻¹ signifies the carbon-carbon triple bond. libretexts.org

C-O Stretch: A stretch in the 1000-1200 cm⁻¹ region corresponds to the carbon-oxygen single bond of the tertiary alcohol.

Raman spectroscopy is complementary to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a stronger signal in the Raman spectrum compared to the IR spectrum, aiding in its identification. photothermal.com

Conformational Studies: Vibrational spectroscopy can be used to study conformational equilibria. In some molecules, different conformers (e.g., rotamers arising from rotation about a C-C single bond) have distinct vibrational frequencies. By analyzing spectra at different temperatures or pressures, it is sometimes possible to identify the presence of multiple conformers and study their relative stabilities. uwo.ca For a related compound, cyclopropyl carbinol, microwave spectroscopy combined with vibrational data was used to identify the most stable rotational isomer. cdnsciencepub.com

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Terminal Alkyne (≡C-H)C-H Stretch~3300Strong, Sharp
Alkyne (-C≡C-)C≡C Stretch2100 - 2260Weak to Medium
C-H (sp³)C-H Stretch2850 - 3000Medium
Tertiary AlcoholC-O Stretch1000 - 1200Medium

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. While this compound itself may be a liquid or oil at room temperature, a solid crystalline derivative can be prepared for analysis.

Absolute Configuration Determination: To determine the absolute stereochemistry of the chiral center, a derivative is often synthesized that incorporates a heavy atom or a known chiral auxiliary. For instance, the alcohol can be esterified with an acid chloride like p-nitrobenzoyl chloride. chemrxiv.orgkoreascience.kr The resulting crystalline ester can then be analyzed by single-crystal X-ray diffraction. The diffraction data allow for the creation of an electron density map, from which the precise position of every atom in the crystal lattice can be determined. This provides unequivocal proof of the relative and absolute stereochemistry of the chiral centers. nih.govnih.gov

Solid-State Structure Analysis: The analysis also reveals detailed information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is invaluable for understanding the molecule's conformation in the solid state and its packing in the crystal lattice.

Table 4: Representative Data from a Hypothetical X-ray Crystallographic Analysis of a Derivative

Parameter Example Value/Information Significance
Chemical FormulaC₁₅H₁₅NO₄Confirms the composition of the derivative (e.g., p-nitrobenzoate).
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
Bond Lengths (Å)C-O: 1.45 Å; C≡C: 1.20 ÅProvides precise measurements of atomic distances.
Bond Angles (°)C-C-O: 109.5°Provides precise measurements of angles between atoms.
Flack Parameter~0.0(1)A value close to zero confirms the correct absolute configuration assignment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropyl-4-pentyn-2-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Cyclopropanation : Introduce the cyclopropyl group via a [2+1] cycloaddition using a carbene precursor (e.g., CH₂N₂) and a transition metal catalyst (e.g., CuI) to functionalize the alkyne-bearing precursor (e.g., 4-pentyn-2-ol derivatives) .
  • Alkyne Activation : Use Sonogashira coupling to install the alkyne moiety prior to cyclopropanation, ensuring inert atmosphere conditions (N₂/Ar) and anhydrous solvents (e.g., THF) to prevent side reactions .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (0.5–5 mol%) and temperature (0–60°C) to balance yield and selectivity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropyl ring protons (δ 0.5–1.5 ppm) and alkyne proton (δ 1.9–2.1 ppm). Compare with computed spectra (DFT) for validation .
  • IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches. Reference NIST spectral databases for benchmarking .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or cyclopropyl ring cleavage) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Distillation : Utilize fractional distillation under reduced pressure (boiling point ~126–127°C, extrapolated from analogous compounds) .
  • Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (4:1) or preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>95%) .

Advanced Research Questions

Q. How does the cyclopropyl group influence reaction mechanisms in organometallic chemistry applications?

  • Methodology :

  • Strain-Driven Reactivity : The cyclopropyl ring’s angle strain (60° vs. ideal 109.5°) enhances reactivity in ring-opening reactions. Design experiments with Grignard reagents or transition metals (e.g., Pd) to study regioselectivity in cross-coupling reactions .
  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track ring-opening kinetics under varying temperatures (25–80°C) and catalysts (e.g., RhCl₃) .

Q. Can computational models predict the stereochemical outcomes of cycloaddition reactions involving this compound?

  • Methodology :

  • DFT Calculations : Model transition states for [2+2] or [3+2] cycloadditions using Gaussian or ORCA software. Compare activation energies (ΔG‡) of endo vs. exo pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction trajectories to guide experimental solvent selection .

Q. What strategies resolve contradictions in toxicity predictions from QSAR studies of cyclopropyl-alkyne derivatives?

  • Methodology :

  • Data Reconciliation : Cross-validate QSAR models (e.g., ECOSAR, TEST) with experimental toxicity assays (e.g., Daphnia magna LC₅₀). Address outliers via descriptor refinement (e.g., adding dipole moment or logP) .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in structural alerts (e.g., cyclopropyl vs. alkyne contributions to toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.